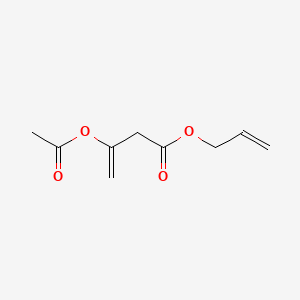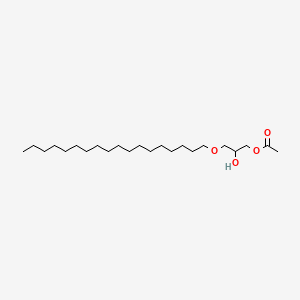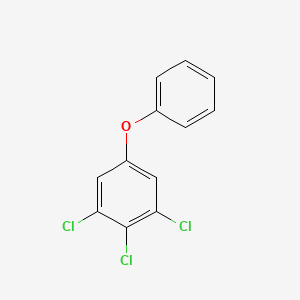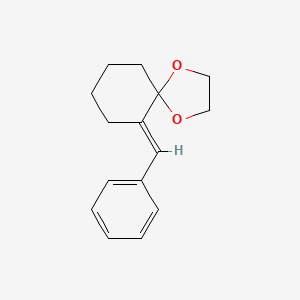
6-(Phenylmethylene)-1,4-dioxaspiro(4.5)decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Phenylmethylene)-1,4-dioxaspiro(45)decane is a spirocyclic compound characterized by a unique structure that includes a phenylmethylene group attached to a 1,4-dioxaspirodecane ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Phenylmethylene)-1,4-dioxaspiro(4.5)decane typically involves the reaction of 1,4-dioxaspiro(4.5)decane with a phenylmethylene precursor under specific conditions. One common method includes the use of a base-catalyzed reaction where the phenylmethylene group is introduced via a nucleophilic substitution reaction .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 6-(Phenylmethylene)-1,4-dioxaspiro(4.5)decane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the phenylmethylene group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol .
Applications De Recherche Scientifique
6-(Phenylmethylene)-1,4-dioxaspiro(4.5)decane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-(Phenylmethylene)-1,4-dioxaspiro(4.5)decane involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or modulator of certain enzymes or receptors, thereby exerting its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
1,6-Dioxaspiro(4.5)decane: Shares the spirocyclic structure but lacks the phenylmethylene group.
6,10-Dioxaspiro(4.5)decane-7,9-dione: Contains additional functional groups that confer different chemical properties.
1-Methyl-8-phenyl-1,3-diazaspiro(4.5)decane-2,4-dione: A spirocyclic compound with a different heterocyclic core.
Uniqueness: 6-(Phenylmethylene)-1,4-dioxaspiro(4.5)decane is unique due to the presence of the phenylmethylene group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
85391-69-1 |
|---|---|
Formule moléculaire |
C15H18O2 |
Poids moléculaire |
230.30 g/mol |
Nom IUPAC |
(6E)-6-benzylidene-1,4-dioxaspiro[4.5]decane |
InChI |
InChI=1S/C15H18O2/c1-2-6-13(7-3-1)12-14-8-4-5-9-15(14)16-10-11-17-15/h1-3,6-7,12H,4-5,8-11H2/b14-12+ |
Clé InChI |
WSTQUIZIWKMGSP-WYMLVPIESA-N |
SMILES isomérique |
C1CCC2(/C(=C/C3=CC=CC=C3)/C1)OCCO2 |
SMILES canonique |
C1CCC2(C(=CC3=CC=CC=C3)C1)OCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


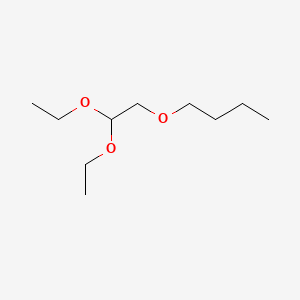
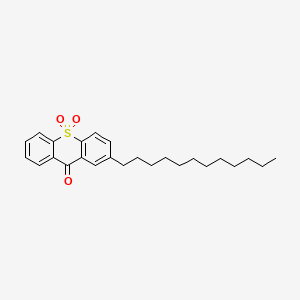
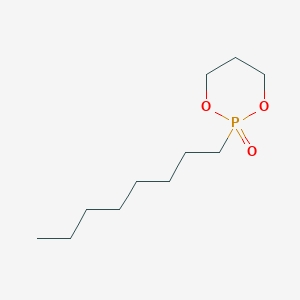
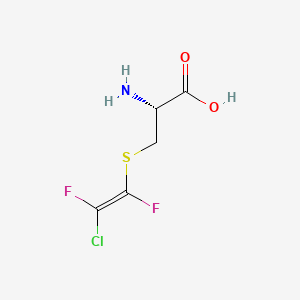
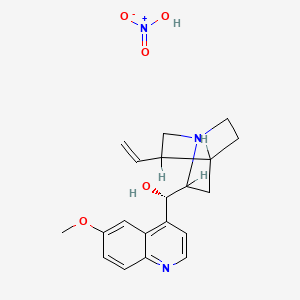
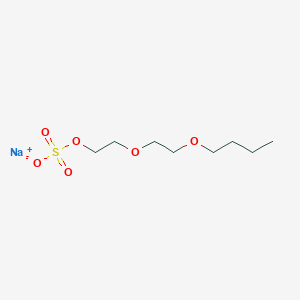
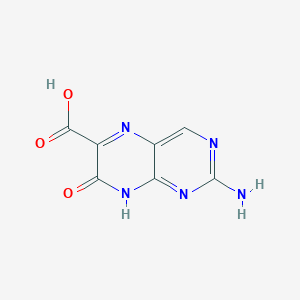

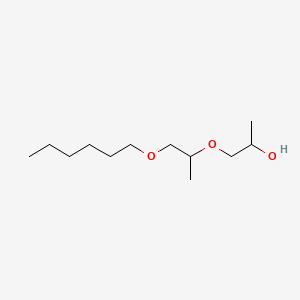
![4-chloro-2-[5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl]benzaldehyde](/img/structure/B12655473.png)
